{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, a chlorofluorophenyl group, and a methanol moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to yield the desired triazole compound. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route with optimizations to improve yield and purity. This can include the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}formaldehyde or {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}carboxylic acid.
Reduction: Formation of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-dihydrotriazol-4-yl}methanol.
Substitution: Formation of derivatives where the chlorine or fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit the activity of natural substrates. The chlorofluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methanol moiety can participate in hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
{1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide}: Known for its role in activating the STING pathway in immune responses.
Uniqueness
{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of both a triazole ring and a chlorofluorophenyl group allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKYUKKYMQEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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